Trinonyl phosphate

Polymer Science Plasticizer Permanence Thermal Stability

Trinonyl phosphate (CAS 13018-37-6), also referred to as phosphoric acid trinonyl ester, is a trialkyl phosphate ester with the molecular formula C₂₇H₅₇O₄P and a molecular weight of 476.71 g/mol. The compound is characterized by three linear C9 nonyl chains esterified to a central phosphate core, resulting in a highly hydrophobic structure with a calculated log P consistent with low water solubility and preferential partitioning into organic phases.

Molecular Formula C27H57O4P
Molecular Weight 476.7 g/mol
CAS No. 13018-37-6
Cat. No. B048613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrinonyl phosphate
CAS13018-37-6
SynonymsNonyl Phosphate (((C9H19O)3PO)) (6CI,7CI);  Trinonyl Phosphate;  Trisnonyl Phosphate
Molecular FormulaC27H57O4P
Molecular Weight476.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCOP(=O)(OCCCCCCCCC)OCCCCCCCCC
InChIInChI=1S/C27H57O4P/c1-4-7-10-13-16-19-22-25-29-32(28,30-26-23-20-17-14-11-8-5-2)31-27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3
InChIKeyZOPCDOGRWDSSDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trinonyl Phosphate (CAS 13018-37-6): Technical Baseline and Product Classification for Industrial Procurement


Trinonyl phosphate (CAS 13018-37-6), also referred to as phosphoric acid trinonyl ester, is a trialkyl phosphate ester with the molecular formula C₂₇H₅₇O₄P and a molecular weight of 476.71 g/mol [1]. The compound is characterized by three linear C9 nonyl chains esterified to a central phosphate core, resulting in a highly hydrophobic structure with a calculated log P consistent with low water solubility and preferential partitioning into organic phases . As a high-boiling, low-volatility organophosphorus compound, trinonyl phosphate is commercially utilized as a plasticizer, flame retardant additive, lubricant component, and solvent/extractant in separation processes .

Why Trialkyl Phosphate Esters Cannot Be Treated as Interchangeable Commodities: Substitution Risks for CAS 13018-37-6


Trialkyl phosphates sharing the same core ester functionality exhibit widely divergent physicochemical properties and performance characteristics determined by the length and branching of their alkyl substituents [1]. Within the homologous series from trimethyl phosphate (C1) to trinonyl phosphate (C9), increasing chain length drives exponential changes in boiling point, vapor pressure, hydrophobicity, and migration behavior in polymer matrices. Consequently, substituting trinonyl phosphate with a shorter-chain analog such as tributyl phosphate (TBP, C4) or tris(2-ethylhexyl) phosphate (TEHP, C8 branched) without reformulation introduces substantial risk of altered plasticizer permanence, elevated volatile organic emissions, or unexpected compatibility failure [2]. The quantitative evidence presented in Section 3 establishes the specific differentiation dimensions that justify compound-specific selection.

Trinonyl Phosphate (CAS 13018-37-6) Quantitative Differentiation Guide: Head-to-Head Comparisons with Closest Analogs


Volatility and Vapor Pressure: Trinonyl Phosphate vs. Tributyl Phosphate (TBP) and Tris(2-ethylhexyl) Phosphate (TEHP)

Trinonyl phosphate exhibits substantially reduced volatility compared to lower molecular weight trialkyl phosphate analogs, a property directly relevant to plasticizer permanence and long-term retention in polymer formulations . Its boiling point at reduced pressure (145–148 °C at 0.5 Torr) translates to an estimated normal boiling point of approximately 443 °C at 760 mmHg [1]. In contrast, the widely used industrial extractant and plasticizer tributyl phosphate (TBP, C4 chains) has a normal boiling point of 289 °C, and tris(2-ethylhexyl) phosphate (TEHP, branched C8) boils at approximately 215 °C at 5 mmHg [2][3]. This boiling point differential (443 °C vs. 289 °C for TBP; >150 °C higher) translates directly to lower vapor pressure and reduced evaporative loss under elevated temperature processing conditions or in end-use applications requiring thermal stability [4].

Polymer Science Plasticizer Permanence Thermal Stability VOC Emissions

Hydrophobicity and Migration Resistance: Log P-Based Comparative Assessment of Plasticizer Leachability

The migration tendency of a plasticizer from a polymer matrix into contacting media (aqueous solutions, biological fluids, or food simulants) correlates inversely with its hydrophobicity as expressed by the octanol–water partition coefficient (log P) [1]. Trinonyl phosphate, with three C9 linear alkyl chains, is characterized as a highly lipophilic compound with a calculated log P exceeding that of shorter-chain phosphate esters, indicating extremely low water solubility and strong partitioning into hydrophobic polymer domains [2]. Comparative assessment against tributyl phosphate (TBP, log P ≈ 3.6–4.0) and tris(2-ethylhexyl) phosphate (TEHP, log P ≈ 9.5) demonstrates that TNP's extended alkyl architecture yields a higher log P value than TBP, predicting reduced aqueous leachability [3]. Empirical evidence from Tygon tubing formulations containing trinonyl phosphate as plasticizer (20–40 wt%) confirms detectable leaching occurs even in neutral aqueous media (pH 7), establishing a baseline for comparative migration risk assessment [4].

Food Contact Materials Medical Tubing Extractables and Leachables Hydrophobic Polymer Compatibility

Toxicological Profile Comparison: Trinonyl Phosphate vs. Tricresyl Phosphate (TCP) – Neurotoxicity Risk Differential

Within the organophosphate ester class, toxicological hazard profiles vary markedly with alkyl vs. aryl substitution patterns. Tricresyl phosphate (TCP), a triaryl phosphate widely used as a plasticizer and flame retardant, contains ortho-cresyl isomers that are established neurotoxicants causing organophosphate-induced delayed neuropathy (OPIDN) via inhibition of neuropathy target esterase (NTE) [1]. In contrast, trinonyl phosphate is a trialkyl phosphate lacking aromatic moieties and the associated ortho-cresyl neurotoxic metabolites [2][3]. Comparative toxicological assessment indicates that TCP is classified as more acutely toxic with recognized neurotoxic potential, whereas trinonyl phosphate presents a comparatively lower mammalian toxicity profile, though comprehensive ecotoxicological data remain limited [4].

Regulatory Toxicology Occupational Safety Risk Assessment Green Chemistry Selection

Plasticizer Efficiency and Loading Range in PVC: Quantitative Processing Window Documentation

Practical plasticizer performance in polyvinyl chloride (PVC) is characterized by the effective loading range required to achieve target flexibility without exudation or compatibility failure. Empirical data from Tygon flexible tubing formulations demonstrate that trinonyl phosphate functions as a primary plasticizer at loadings of 20–40 wt% in PVC polymer matrices, providing adequate plasticization to convert rigid PVC into flexible, durable tubing [1]. This loading range aligns with typical phosphate ester plasticizer usage levels and provides a benchmark for comparative efficiency assessment against alternative phosphate plasticizers [2]. The phosphate ester structure additionally contributes flame-retardant properties via phosphorus content, a functional attribute differentiating it from non-phosphorus plasticizers such as phthalates, adipates, or citrates .

PVC Compounding Flexible PVC Polymer Additives Plastisol Formulation

Trialkyl Phosphate Homologous Series: Alkyl Chain Length as a Determinant of Physicochemical Performance

The trialkyl phosphate homologous series exhibits systematic variation in key physicochemical properties as a function of alkyl chain length. Across the series from trimethyl phosphate (TMP, C1) to triethyl phosphate (TEP, C2), tributyl phosphate (TBP, C4), and extending to trinonyl phosphate (TNP, C9), boiling point increases monotonically with molecular weight while vapor pressure decreases correspondingly [1]. Comparative boiling point data illustrate this progression: TMP (MW 140.1) BP 197 °C; TEP (MW 182.2) BP 215 °C; TBP (MW 266.3) BP 289 °C; TNP (MW 476.7) estimated normal BP ~443 °C [2][3]. Enthalpy of vaporization (ΔHvap) similarly increases with chain length, from approximately 47 kJ/mol for lower homologs to 67.4 kJ/mol for TNP, reflecting stronger intermolecular dispersion forces that reduce volatility [4]. This class-level trend establishes that trinonyl phosphate, as the C9 member, occupies the high-molecular-weight, low-volatility end of the practical trialkyl phosphate performance spectrum.

Structure-Property Relationships QSAR Polymer Additive Design Trialkyl Phosphate Series

Flame Retardancy and Phosphorus Content: Functional Differentiation from Non-Phosphorus Plasticizers

Trinonyl phosphate combines plasticizing function with inherent flame retardancy conferred by its organophosphorus structure. The phosphorus content of the molecule (approximately 6.5% by weight) provides condensed-phase and gas-phase flame retardant activity not available from non-phosphorus plasticizer classes such as phthalates, adipates, or citrates . In comparative assessment, trinonyl phosphate shares this dual functionality with other phosphate ester plasticizers including tricresyl phosphate (TCP) and tris(2-ethylhexyl) phosphate (TEHP), all of which are employed in applications requiring both flexibility and reduced flammability [1]. However, the specific alkyl architecture of trinonyl phosphate influences its thermal decomposition pathway and char-forming behavior relative to aryl phosphates such as TCP, potentially affecting flame retardant efficiency and smoke generation profiles [2].

Flame Retardant Additives PVC Fire Safety Polymer Combustion Intumescent Systems

Trinonyl Phosphate (CAS 13018-37-6) Application Scenarios Aligned with Quantitative Performance Differentiation


High-Temperature Polymer Processing and Long-Term Flexible PVC Formulations

Trinonyl phosphate is preferentially selected over lower-boiling trialkyl phosphates such as TBP (BP 289 °C) for PVC compounding operations involving elevated processing temperatures or applications requiring extended thermal stability . Its high normal boiling point (~443 °C) and low vapor pressure minimize evaporative plasticizer loss during extrusion, calendering, and injection molding, preserving formulation integrity and reducing VOC emissions [1]. Typical loading levels of 20–40 wt% provide effective plasticization of rigid PVC, with the high molecular weight and hydrophobicity contributing to improved permanence in the final article [2].

Specialty Tubing and Medical Device Components Requiring Controlled Leachables

For flexible PVC tubing used in laboratory, industrial fluid transfer, and certain medical device applications where tricresyl phosphate (TCP) neurotoxicity concerns preclude its use, trinonyl phosphate offers a trialkyl phosphate alternative with reduced toxicological liability . The high hydrophobicity of TNP, inferred from its long C9 alkyl chains, predicts lower aqueous leachability compared to shorter-chain phosphate esters such as TBP [1]. However, documented leaching from Tygon tubing at 20–40 wt% loading in pH 7 aqueous media establishes a practical baseline for migration risk assessment and underscores the importance of application-specific extraction testing [2].

Flame-Retardant Flexible Polymer Formulations for Regulated Applications

Trinonyl phosphate serves as a dual-function plasticizer/flame retardant in flexible PVC and other polymer systems subject to flammability standards (e.g., wire and cable jacketing, transportation seating, building wire insulation) . The phosphorus content (~6.5 wt%) provides inherent flame retardant activity absent from non-phosphorus plasticizers, potentially reducing or eliminating the need for separate additive flame retardants [1]. Selection of TNP over tricresyl phosphate (TCP) may be driven by the reduced neurotoxicity concern while maintaining comparable organophosphorus flame retardant functionality [2].

Hydrometallurgical Solvent Extraction Processes Requiring Low Aqueous Solubility Extractants

Trinonyl phosphate is utilized as a solvent and extractant in liquid–liquid separation processes, including hydrometallurgical recovery of rare earth elements and nuclear fuel cycle applications . In these systems, the extremely low water solubility (high log P) of TNP relative to shorter-chain analogs such as tributyl phosphate (TBP) minimizes extractant loss to the aqueous phase, improving process economics and reducing aqueous waste treatment burden [1]. The high boiling point also reduces volatile losses during solvent regeneration and recycling operations [2].

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